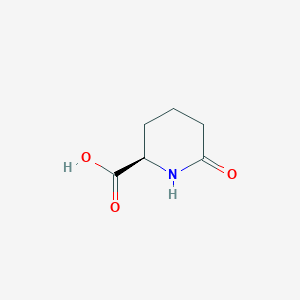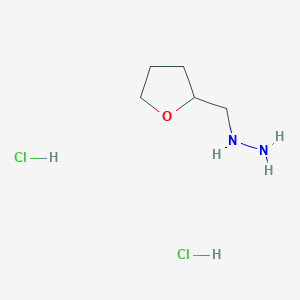
(R)-6-oxopiperidine-2-carboxylic acid
説明
D-Pyrohomoglutamic acid is a building block. It has been used in the synthesis of immunoproteasome low molecular mass polypeptide 2 (LMP2) subunit inhibitors and is a component of substance P peptide analogs.
生化学分析
Cellular Effects
The effects of ®-6-oxopiperidine-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-6-oxopiperidine-2-carboxylic acid can affect the phosphoinositide-3-kinase (PI3K)-AKT signaling pathway, which is crucial for regulating cell growth, proliferation, and survival . Additionally, it can alter gene expression by acting as a modulator of transcription factors, thereby influencing the expression of genes involved in metabolic processes and cellular responses to stress.
Molecular Mechanism
At the molecular level, ®-6-oxopiperidine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, it may inhibit the activity of certain dehydrogenases, thereby affecting the redox state of cells and influencing metabolic flux . Furthermore, ®-6-oxopiperidine-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells.
Temporal Effects in Laboratory Settings
The stability and degradation of ®-6-oxopiperidine-2-carboxylic acid in laboratory settings are critical for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites that can have distinct biological activities. Studies have shown that the effects of ®-6-oxopiperidine-2-carboxylic acid on cellular function can change over time, with initial effects being more pronounced and gradually diminishing as the compound degrades . Long-term exposure to ®-6-oxopiperidine-2-carboxylic acid in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and metabolic balance.
Dosage Effects in Animal Models
The effects of ®-6-oxopiperidine-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic efficiency and promoting cellular health. At higher doses, ®-6-oxopiperidine-2-carboxylic acid can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level. These findings highlight the importance of dosage optimization in potential therapeutic applications of ®-6-oxopiperidine-2-carboxylic acid.
Metabolic Pathways
®-6-oxopiperidine-2-carboxylic acid is involved in several metabolic pathways, including amino acid metabolism and the tricarboxylic acid cycle. This compound interacts with enzymes such as transaminases and dehydrogenases, facilitating its conversion into other metabolites that participate in energy production and biosynthetic processes . The involvement of ®-6-oxopiperidine-2-carboxylic acid in these pathways underscores its role in maintaining metabolic flux and regulating metabolite levels within cells.
Transport and Distribution
The transport and distribution of ®-6-oxopiperidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, allowing its distribution to various cellular compartments . Once inside the cell, ®-6-oxopiperidine-2-carboxylic acid may interact with binding proteins that facilitate its localization and accumulation in specific tissues. These interactions are crucial for the compound’s biological activity and its ability to exert effects on cellular function.
Subcellular Localization
The subcellular localization of ®-6-oxopiperidine-2-carboxylic acid is essential for its activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria, cytoplasm, or nucleus, depending on its interactions with targeting signals and post-translational modifications . The localization of ®-6-oxopiperidine-2-carboxylic acid to these compartments allows it to participate in distinct biochemical processes and exert its effects on cellular metabolism and gene expression.
特性
IUPAC Name |
(2R)-6-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXCPFJMYOQZCA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654102 | |
| Record name | (2R)-6-Oxopiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72002-30-3 | |
| Record name | (2R)-6-Oxopiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72002-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of being able to synthesize (R)-6-oxopiperidine-2-carboxylic acid from (R)-α-Aminoadipic acid?
A1: The ability to synthesize this compound from (R)-α-Aminoadipic acid is significant because it highlights the potential of using (R)-α-Aminoadipic acid, a byproduct of the pharmaceutical industry, as a chiral building block. [] Chiral building blocks are valuable in organic synthesis for creating enantiomerically pure compounds, which are crucial for drug development and other applications where specific stereochemistry is critical.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















